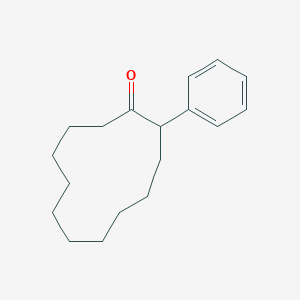

Cyclododecanone, 2-phenyl-

Description

Historical Context of Substituted Cyclododecanone (B146445) Chemistry

The chemistry of cyclododecanone and its derivatives is built upon foundational work in macrocycle synthesis. The parent twelve-membered ring structure, cyclododecanone, was first synthesized by Ružička and his colleagues in 1926. This achievement was part of broader research into macrocyclic compounds, which also elucidated the structures of naturally occurring musk ketones like muscone (B1676871) and civetone, challenging the prevailing theory that rings larger than six or seven atoms would be unstable.

Following the initial synthesis, research into the reactivity and functionalization of the cyclododecanone ring expanded significantly, with a comprehensive review of its chemistry covering the period from 1950 to 2010. researchgate.net The introduction of substituents at various positions on the ring allowed chemists to modulate its physical and chemical properties. The development of methods to create α-substituted cyclododecanones, such as 2-bromocyclododecanone (B1265944) and 2-chlorocyclododecanone, provided versatile intermediates for further synthetic transformations. researchgate.net The synthesis of 2-phenylcyclododecanone represents a specific advancement in this area, enabling the study of how a bulky aromatic substituent influences the macrocycle's conformation and reactivity. These developments have been crucial for exploring structure-activity relationships and designing new functional molecules. scichemj.org

Significance of Macrocyclic Ketones in Synthetic Strategy

Macrocyclic ketones, including cyclododecanone and its derivatives, are fundamental structures in numerous biologically active natural products and serve as key intermediates in organic synthesis. acs.org Their strategic importance stems from several factors. Firstly, the macrocyclic core is indispensable for the pharmaceutical properties of many complex natural products. Secondly, these ketones are precursors to important industrial materials. For instance, cyclododecanone is a vital precursor for producing laurolactam (B145868) and 1,12-dodecanedioic acid, the monomers for Nylon-12.

However, the synthesis of macrocyclic ketones is often challenging due to unfavorable entropic factors and potential ring strain, which can favor polymerization over intramolecular cyclization. acs.orgwikipedia.org This difficulty has driven the development of innovative synthetic strategies, such as ring-expansion reactions and high-dilution techniques, to improve yields. acs.orgresearchgate.net The carbonyl group within the macrocyclic ring is a key functional handle, allowing for a wide range of subsequent chemical modifications. msu.edu Aldehydes and ketones are recognized as important intermediates for assembling complex organic molecules because of their reactivity towards nucleophiles. msu.edu The ability to introduce substituents, such as a phenyl group in 2-phenylcyclododecanone, provides a method for fine-tuning the stereochemistry and properties of the final products, making these compounds highly valuable in modern synthetic chemistry. scichemj.orgwikipedia.org

Overview of Current Research Trends in Cyclododecanone, 2-phenyl- Studies

Current research involving Cyclododecanone, 2-phenyl- and related derivatives primarily focuses on synthesis, stereochemistry, and the creation of novel molecular architectures. One area of active investigation is the development of efficient and regioselective synthetic methods to produce substituted cyclododecanones. researchgate.net For example, 3-phenylcyclododecanone has been synthesized from 2-cyclododecenone and phenyl boronic acid using a palladium acetate (B1210297) catalyst. researchgate.net

A significant portion of recent work centers on the detailed stereochemical analysis of these macrocycles. The large, flexible ring of cyclododecanone can adopt several conformations, with the square conformation being a preferred low-energy state. researchgate.netscichemj.org Researchers are exploring a novel form of cis- and trans-isomerism in α-monosubstituted cyclododecanones based on the orientation of the substituent relative to the carbonyl group. scichemj.org These studies utilize advanced characterization techniques, including 1H and 13C NMR spectroscopy and X-ray diffraction analysis, to confirm the precise three-dimensional structures of these isomers. researchgate.netscichemj.org

Furthermore, 2-phenylcyclododecanone and its analogs are being used as platforms to synthesize more complex derivatives, such as oximes and diones. researchgate.net These derivatives are studied for their unique crystal structures and supramolecular assemblies. This fundamental research expands the understanding of macrocyclic chemistry and provides a basis for the future design of molecules with specific functions and properties.

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

50717-87-8 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2-phenylcyclododecan-1-one |

InChI |

InChI=1S/C18H26O/c19-18-15-11-6-4-2-1-3-5-10-14-17(18)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2 |

InChI Key |

OYHSTMSITKQKDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Cyclododecanone, 2 Phenyl

Mechanism of Stereoselective Phenyl Group Introduction at the α-Position

The introduction of a phenyl group at the α-position of cyclododecanone (B146445) can be achieved through the reaction of its enolate with a suitable phenylating agent. The stereoselectivity of this process is governed by the conformational preferences of the large cyclododecanone ring and the approach of the electrophile.

The generally accepted mechanism involves the initial deprotonation of cyclododecanone by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. bham.ac.ukmasterorganicchemistry.com The large twelve-membered ring of cyclododecanone adopts a stable, low-energy conformation, often described as a researchgate.net square conformation. researchgate.net This conformation presents two distinct faces for the approach of an electrophile.

The stereochemical outcome of the phenylation is determined by the direction of attack of the phenylating agent on the enolate. The bulky nature of both the cyclododecane (B45066) ring and the incoming phenyl group leads to significant steric hindrance. Consequently, the electrophile will preferentially approach from the less sterically hindered face of the enolate, leading to the thermodynamically more stable product. For instance, the synthesis of 2-phenylcyclododecanone has been reported via the reaction of cyclododecanone with lithium phenide. researchgate.net The stereoselectivity of this reaction is dictated by the minimization of steric interactions in the transition state.

Stereocontrol Mechanisms in Aldol (B89426) Condensations Yielding 2-Phenylhydroxymethyl Cyclododecanone

The aldol condensation of 2-phenylcyclododecanone with an aldehyde, such as benzaldehyde (B42025), proceeds via the formation of an enolate intermediate, which then acts as a nucleophile. The stereochemistry of the resulting β-hydroxy ketone, 2-(hydroxy(phenyl)methyl)-2-phenylcyclododecanone, is determined by the geometry of the enolate and the facial selectivity of its attack on the aldehyde.

The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of 2-phenylcyclododecanone to form the enolate. The presence of the α-phenyl group influences the regioselectivity of deprotonation, favoring the formation of the enolate at the carbon bearing the phenyl group.

The subsequent nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde can proceed through various transition state geometries. The relative energies of these transition states determine the diastereoselectivity of the reaction.

Anti-Aldol Selectivity Rationalization and Transition State Analysis

In the aldol reaction of cyclododecanone with benzaldehyde, a notable preference for the anti-aldol product has been observed. harvard.edu This selectivity can be rationalized by considering the Zimmerman-Traxler model for aldol reactions, which proposes a chair-like six-membered transition state. wikipedia.orgchemtube3d.com

The enolate of cyclododecanone, with its large ring, will adopt a conformation that minimizes steric interactions. In the transition state leading to the aldol adduct, the substituents on the enolate and the aldehyde will orient themselves to reduce steric strain. The researchgate.net-2-one conformation of the cyclododecanone ring plays a crucial role in directing the stereochemical outcome. harvard.edu

The observed anti-selectivity suggests that the transition state leading to the anti-diastereomer is lower in energy than the one leading to the syn-diastereomer. This is likely due to unfavorable 1,3-diaxial interactions that would be present in the transition state for the syn-product. wikipedia.org The phenyl group from the benzaldehyde and the phenyl group on the cyclododecanone enolate will preferentially adopt equatorial positions in the chair-like transition state to minimize steric hindrance, leading to the formation of the anti-aldol product. harvard.edu

| Reactant 1 | Reactant 2 | Major Product Diastereomer | Proposed Transition State Model |

| Cyclododecanone Enolate | Benzaldehyde | anti-aldol | Zimmerman-Traxler (Chair-like) |

Mechanisms of Oxime Formation and Subsequent Beckmann Rearrangement of Cyclododecanone, 2-phenyl- Derivatives

The reaction of 2-phenylcyclododecanone with hydroxylamine (B1172632) leads to the formation of 2-phenylcyclododecanone oxime. researchgate.net This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. scribd.comyoutube.comyoutube.commasterorganicchemistry.com The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-phenylcyclododecanone. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the oxime. wikipedia.org

The resulting 2-phenylcyclododecanone oxime can undergo a Beckmann rearrangement to yield a lactam. This rearrangement is typically catalyzed by acid and involves the migration of the group anti to the hydroxyl group on the oxime nitrogen. organic-chemistry.orgalfa-chemistry.comtu-dortmund.de The mechanism is as follows:

Protonation: The hydroxyl group of the oxime is protonated by a strong acid, forming a good leaving group. wikipedia.orgalfa-chemistry.com

Rearrangement: The group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, with the simultaneous departure of the leaving group (water). organic-chemistry.orgtu-dortmund.de In the case of 2-phenylcyclododecanone oxime, either the phenyl-substituted carbon or the adjacent methylene (B1212753) group of the ring can migrate, leading to two possible lactam products. The migratory aptitude of the groups and the stereochemistry of the oxime will determine the major product.

Tautomerization: The resulting nitrilium ion is attacked by water, and subsequent deprotonation and tautomerization yield the final amide (lactam). wikipedia.org

Ring Enlargement Reaction Mechanisms involving Cyclododecanone Intermediates

Ring expansion reactions of cyclododecanone derivatives are valuable transformations for the synthesis of larger macrocycles. researchgate.netnih.govrsc.org These reactions often proceed through the formation of an intermediate that facilitates the insertion of one or more atoms into the ring.

One common strategy for ring expansion involves a Cope rearrangement. For example, the condensation of a cyclododecanone enol ether with an appropriate reagent can lead to an intermediate that undergoes a thermal Cope rearrangement to yield a ring-expanded product. wikipedia.org Another approach is the Tiffeneau-Demjanov rearrangement, which involves the treatment of an α-amino alcohol derivative with nitrous acid to generate a carbocation, which then triggers a ring-expanding rearrangement.

In the context of 2-phenylcyclododecanone, a plausible ring enlargement pathway could involve its conversion to an α-hydroxy amine, followed by diazotization and rearrangement. The migration of one of the ring carbons to the resulting carbocation would lead to a thirteen-membered ring containing a phenyl substituent. The regioselectivity of the bond migration would be influenced by the electronic and steric effects of the phenyl group.

Oxidative Transformation Mechanisms of 2-Phenylcyclododecanone Derivatives

The oxidation of 2-phenylcyclododecanone can lead to a variety of products depending on the oxidant and reaction conditions. A common oxidative transformation for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester (or lactone for cyclic ketones).

The mechanism of the Baeyer-Villiger oxidation of 2-phenylcyclododecanone would proceed as follows:

Protonation: The carbonyl oxygen is protonated by a peroxy acid, activating the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: The peroxy acid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.

Rearrangement: In the rate-determining step, one of the α-carbons migrates from the carbonyl carbon to the adjacent oxygen of the peroxy group, with the concomitant cleavage of the O-O bond. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of 2-phenylcyclododecanone, both the phenyl-substituted carbon and the adjacent methylene group can migrate. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude.

Deprotonation: Loss of a proton gives the final lactone product.

Reductive Pathways and Product Selectivity of 2-Phenylcyclododecanones

The reduction of the carbonyl group in 2-phenylcyclododecanone to a hydroxyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces 2-phenylcyclododecanol.

The stereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon. The large and conformationally flexible cyclododecanone ring, along with the bulky phenyl substituent at the α-position, creates a sterically hindered environment around the carbonyl group.

According to Cram's rule or the Felkin-Anh model, the nucleophilic hydride will preferentially attack the carbonyl carbon from the less hindered face. The large phenyl group will orient itself to minimize steric interactions with the incoming nucleophile and the rest of the ring. This will lead to the preferential formation of one diastereomer of 2-phenylcyclododecanol over the other. The exact stereochemical outcome will depend on the specific conformation of the cyclododecanone ring in the transition state.

| Starting Material | Reaction | Key Intermediate/Transition State | Major Product |

| 2-Phenylcyclododecanone | Aldol Condensation | Chair-like Zimmerman-Traxler Transition State | anti-2-(hydroxy(phenyl)methyl)-2-phenylcyclododecanone |

| 2-Phenylcyclododecanone Oxime | Beckmann Rearrangement | Nitrilium Ion | Substituted Lactam |

| 2-Phenylcyclododecanone | Baeyer-Villiger Oxidation | Criegee Intermediate | Substituted Lactone |

| 2-Phenylcyclododecanone | Hydride Reduction | Felkin-Anh/Cram Model Transition State | Diastereomer of 2-phenylcyclododecanol |

Stereochemical Investigations and Conformational Analysis of Cyclododecanone, 2 Phenyl

Conformation of the Cyclododecanone (B146445) Macrocyclic Ring System

The foundational structure for understanding 2-phenylcyclododecanone is the conformation of the parent cyclododecanone ring. This twelve-membered ring is not planar but instead adopts a specific three-dimensional shape to minimize steric and torsional strain.

Extensive analysis through methods like single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics computations has established that the most stable and preferred conformation for the cyclododecanone ring is the researchgate.net-2-one conformation. researchgate.netscichemj.orgresearchgate.netresearchgate.net This nomenclature indicates a square-like ring structure with four sides, each composed of three carbon-carbon bonds. nih.govnih.gov

In this arrangement, the carbonyl group (C=O) is located at the 2-position of the ring skeleton and is oriented vertically to the near ring plane. researchgate.netscichemj.orgresearchgate.net This fundamental researchgate.net square conformation is consistently observed for cyclododecanone and its α-monosubstituted derivatives, including 2-phenylcyclododecanone, in both the crystalline solid state and in solution. researchgate.netresearchgate.netnih.gov While other low-energy conformations like sciencepublishinggroup.com-2-one or wikipedia.org-2-one can exist, the researchgate.net form is predominant. researchgate.netresearchgate.net

While the solid crystalline state typically locks the molecule into a single, most-favored conformation, the situation in the solution phase is more dynamic. nih.gov For α-monosubstituted cyclododecanones, NMR studies have revealed a dynamic equilibrium between two different conformations. researchgate.net The predominant conformers involved in this equilibrium are the α-side-exo-substituted and the α-corner-syn-substituted forms. researchgate.net This indicates that while the core researchgate.net ring structure is maintained, the substituent can interchange between different positions relative to the ring, a process that is rapid on the NMR timescale. researchgate.netresearchgate.net

Stereoisomerism in α-Monosubstituted Cyclododecanones, including 2-Phenylcyclododecanone

The introduction of a substituent at the α-position (the carbon adjacent to the carbonyl group) introduces new layers of stereochemical complexity.

A novel form of stereoisomerism, distinct from traditional geometric isomerism in alkenes or simple cycloalkanes, has been identified in α-monosubstituted cyclododecanones. researchgate.netscichemj.org This cis-trans isomerism is defined by the orientation of the substituent relative to the plane of the carbonyl group. researchgate.netscichemj.org Given that the carbonyl group is perpendicular to the local ring plane in the researchgate.net-2-one conformation, the α-substituent can be positioned on the same side (cis) or the opposite side (trans) of this plane. researchgate.netscichemj.org These isomers have been successfully synthesized and characterized, confirming this unique stereochemical feature in macrocyclic ketones. researchgate.netscichemj.org

To precisely describe the location of the substituent on the three-dimensional researchgate.net ring, a specific nomenclature is used. The α-carbon atoms have protons or substituents in distinct positions: α-corner-syn, α-corner-anti, and α-side-exo. researchgate.netresearchgate.netnih.gov

α-corner-syn: The substituent is located at a "corner" of the square-like ring structure and is oriented on the same side (syn) relative to a reference point. This is a common conformation observed in the crystal state for many α-monosubstituted cyclododecanones. researchgate.net

α-corner-anti: The substituent is at a corner position but oriented on the opposite side (anti). researchgate.netnih.gov This conformation was considered to have similar stability to the α-side-exo form, though examples were rare until specifically synthesized. researchgate.netresearchgate.net

α-side-exo: The substituent is located on a "side" of the ring structure, pointing outwards (exo). researchgate.netnih.gov

For 2-phenylcyclododecanone, the phenyl group is preferentially located at the α-side-exo position. researchgate.net This preference is a direct consequence of the electronic interactions between the substituent and the ketone functional group.

| Configuration | Description | Common Occurrence |

|---|---|---|

| α-corner-syn | Substituent at a ring "corner", oriented on the same side (syn). | Observed in the crystal state of many α-substituted derivatives. researchgate.net |

| α-corner-anti | Substituent at a ring "corner", oriented on the opposite side (anti). | Theoretically stable but less commonly observed until targeted synthesis. researchgate.netresearchgate.net |

| α-side-exo | Substituent on a ring "side", pointing outwards (exo). | Preferred position for the phenyl group in 2-phenylcyclododecanone due to electronic repulsion. researchgate.net |

Electronic and Steric Influence of Aromatic Substituents on Ring Conformation

The nature of the substituent at the α-position significantly influences the conformational equilibrium. In the case of 2-phenylcyclododecanone, the aromatic nature of the phenyl group plays a decisive role.

The preferred side-exo positioning of the phenyl group is attributed to a strong π-π repulsive interaction. researchgate.net Both the benzene (B151609) ring and the carbonyl group possess π-electron systems. When the phenyl group is at a corner position, these two π-systems are brought into close proximity, leading to electronic repulsion. To minimize this unfavorable interaction, the molecule adopts a conformation where the phenyl group is moved to the side-exo position, increasing the distance between the two π-electron clouds. researchgate.net

Conformational Analysis of Trans-1,2-Disubstituted Cyclododecanes Derived from 2-Phenylcyclododecanone

The conformational landscape of cyclododecane (B45066) and its derivatives is a subject of significant interest in stereochemistry, owing to the flexibility and multiple low-energy conformations of the twelve-membered ring. A key derivative, 2-phenylcyclododecanone, serves as a valuable precursor for the synthesis of various disubstituted cyclododecanes, allowing for detailed investigations into their three-dimensional structures and substituent effects.

A significant body of research has focused on the conformational analysis of trans-1,2-disubstituted cyclododecanes obtained from the reduction of 2-substituted cyclododecanones, including 2-phenylcyclododecanone. These studies have employed a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to elucidate the preferred conformations of these molecules in both solution and solid states.

The reduction of 2-phenylcyclododecanone, typically employing sodium borohydride (B1222165) (NaBH₄), yields trans-2-phenylcyclododecanol. This transformation is crucial as it sets the stereochemistry at the C-1 and C-2 positions, leading to the trans configuration of the phenyl and hydroxyl groups. Further chemical modifications can be performed to introduce other substituents, but the fundamental conformational behavior is largely dictated by the stable arrangement of the cyclododecane ring.

Research findings consistently indicate that trans-1,2-disubstituted cyclododecanes derived from 2-phenylcyclododecanone predominantly adopt a ** square conformation**. This conformation is characterized by a square-like arrangement of the carbon atoms in the ring. Within this conformation, the substituents are found to occupy specific positions to minimize steric interactions.

The detailed conformational analysis has revealed that in the most stable arrangement for trans-1,2-disubstituted cyclododecanes, one substituent is located at a side-exo position , while the other occupies a corner-anti position . This specific arrangement is the preferred conformation as it effectively minimizes steric hindrance between the substituents and the rest of the cyclododecane ring.

The conformational preferences can be summarized in the following table:

| Compound Type | Preferred Conformation | Substituent Positions |

| trans-1,2-Disubstituted Cyclododecanes | Square | One side-exo, one corner-anti |

To provide a clearer understanding of the substituent positioning in the preferred square conformation of a generic trans-1,2-disubstituted cyclododecane derived from 2-phenylcyclododecanone, the following table details the likely positions of the phenyl and hydroxyl groups in trans-2-phenylcyclododecanol:

| Substituent | Positional Descriptor |

| Phenyl Group | side-exo or corner-anti |

| Hydroxyl Group | corner-anti or side-exo |

The determination of these preferred conformations is substantiated by extensive data from ¹H and ¹³C NMR spectroscopy, which provide insights into the chemical environment and spatial relationships of the atoms in solution. Furthermore, X-ray diffraction studies on single crystals of these compounds have provided definitive evidence of the solid-state conformation, which has been shown to be consistent with the findings from NMR studies and quantum chemistry calculations.

Advanced Spectroscopic Characterization and Elucidation of Cyclododecanone, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Cyclododecanone (B146445), 2-phenyl- in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about stereochemistry, connectivity, and conformational dynamics can be obtained.

Proton (¹H) NMR for Stereochemical and Positional Assignments

Proton NMR (¹H NMR) provides precise information about the electronic environment of hydrogen atoms within the molecule. For Cyclododecanone, 2-phenyl-, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the phenyl group, the methine proton at the C2 position, and the complex methylene (B1212753) protons of the cyclododecane (B45066) ring.

The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-7.5 ppm), reflecting the deshielding effect of the aromatic ring current. oregonstate.educompoundchem.com The single proton on the C2 carbon, being adjacent to both the electron-withdrawing carbonyl group and the phenyl ring, is expected to resonate at a downfield chemical shift compared to the other ring protons. chemistrysteps.comlibretexts.org The numerous methylene protons of the twelve-membered ring produce a complex series of overlapping multiplets in the upfield region (δ 1.0-3.0 ppm). chemistrysteps.com

The stereochemical arrangement of the phenyl group (i.e., its axial or equatorial orientation relative to the ring) can be inferred from the coupling constants (J-values) between the C2 proton and the adjacent protons on C3 and C12. The magnitude of these coupling constants is related to the dihedral angles between the protons, as described by the Karplus equation, allowing for the determination of the relative stereochemistry. Studies on related α-monosubstituted cyclododecanones indicate a dynamic equilibrium in solution between conformers, with the substituent predominantly occupying an α-side-exo position. researchgate.net

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Methine (CH -Ph) | 3.50 - 3.80 | Multiplet |

| Methylene (α to C=O) | 2.40 - 2.70 | Multiplet |

| Methylene (Ring) | 1.20 - 1.90 | Broad Multiplet |

Table 1: Typical ¹H NMR spectral data for Cyclododecanone, 2-phenyl-. Values are estimations based on typical chemical shift ranges.

Carbon (¹³C) NMR for Carbon Skeleton and Conformational Analysis

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, making it a powerful tool for confirming the molecular structure. The ¹³C NMR spectrum of Cyclododecanone, 2-phenyl- shows signals across a wide chemical shift range. bhu.ac.inuoi.gr

The carbonyl carbon (C1) is the most deshielded, typically appearing at the lowest field (δ 205-220 ppm). libretexts.orgcompoundchem.com The carbon atom bearing the phenyl group (C2) and the aromatic carbons also resonate in the downfield region (δ 125-150 ppm for aromatic C, with the ipso-carbon being distinct). libretexts.org The remaining ten methylene carbons of the cyclododecane ring appear in the upfield, aliphatic region of the spectrum (δ 20-45 ppm). pdx.edu

The number of distinct signals for the ring carbons provides insight into the molecule's symmetry and conformational preferences in solution. For the parent cyclododecanone, the dominant conformation is the square nih.gov structure. nih.gov The introduction of a bulky phenyl substituent at the C2 position is expected to favor a specific low-energy conformation, though dynamic processes may lead to signal averaging at room temperature. researchgate.net Low-temperature NMR studies can be employed to "freeze out" individual conformers, providing a clearer picture of the conformational landscape. bhu.ac.in

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~212 |

| Aromatic (ipso-C ) | ~140 |

| Aromatic (C H) | 126 - 129 |

| Methine (C H-Ph) | ~55 |

| Methylene (Ring) | 22 - 40 |

Table 2: Typical ¹³C NMR spectral data for Cyclododecanone, 2-phenyl-. Values are estimations based on typical chemical shift ranges.

Deuterated Isotopomer NMR Studies for Conformation Elucidation

The complexity of the ¹H NMR spectra of large molecules like Cyclododecanone, 2-phenyl- can be a significant challenge for detailed analysis. One powerful technique to overcome this is the use of selectively deuterated isotopomers. youtube.com Deuterium (B1214612) (²H) is NMR-active but resonates at a very different frequency from protons, effectively rendering it "invisible" in a standard ¹H NMR experiment. nih.gov

By strategically replacing specific protons with deuterium atoms, the ¹H NMR spectrum can be greatly simplified. This allows for the unambiguous assignment of the remaining proton signals and a more accurate measurement of their coupling constants. This technique has been successfully applied to the parent cyclododecanone to provide detailed insights into its conformational preferences. The simplified spectra from deuterated isotopomers helped confirm that the nih.gov-2-one conformation is the most stable arrangement for the cyclododecanone ring. youtube.com This approach is invaluable for validating conformational models derived from computational methods and other NMR data.

X-ray Diffraction Analysis

While NMR spectroscopy provides data on the structure in solution, single-crystal X-ray diffraction analysis offers a definitive and high-resolution picture of the molecule's structure in the solid state.

Single Crystal X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. researchgate.net This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

For α-substituted cyclododecanones, X-ray analysis has consistently shown that the large twelve-membered ring preferentially adopts a stable, low-energy nih.gov square-like conformation. researchgate.netresearchgate.net This conformation minimizes transannular strain, which is a significant factor in the stability of macrocycles. nih.gov Crystallographic studies reveal the precise orientation of the phenyl group relative to the cyclododecanone ring, defining it as being in a specific position, such as α-corner-syn or α-side-exo. researchgate.net For enantiomerically pure compounds that crystallize in a chiral space group, X-ray diffraction can also determine the absolute configuration of the stereocenter at C2. researchgate.net

| Parameter | Description | Significance |

| Crystal System | The geometric framework of the crystal lattice. | Provides basic symmetry information. |

| Space Group | The set of symmetry operations for the unit cell. | Defines the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | Defines the size and shape of the repeating crystal unit. |

| Atomic Coordinates | The x, y, z position of each atom. | Allows for the complete reconstruction of the 3D molecular structure. |

| Conformation | The specific arrangement of atoms (e.g., nih.gov). | Confirms the lowest energy conformation in the solid state. researchgate.netresearchgate.net |

Table 3: Key information obtained from single-crystal X-ray diffraction analysis.

Crystal Structure Determination of Complex Derivatives and Intermediates

The structural analysis of derivatives and reaction intermediates of Cyclododecanone, 2-phenyl- provides further understanding of its chemical behavior and conformational flexibility. X-ray diffraction studies have been performed on several such compounds, including oxime derivatives. researchgate.netresearchgate.net

For example, the crystal structure of 2-phenylcyclododecanone oxime has been determined, revealing how the introduction of the oxime group influences the packing and conformation of the parent ring. researchgate.net Similarly, analyzing the crystal structures of intermediates in multi-step syntheses can confirm reaction pathways and stereochemical outcomes. These studies have shown that even with additional functional groups, the cyclododecanone ring generally maintains its preferred nih.gov conformation, although minor distortions can occur to accommodate bulky substituents or intermolecular interactions like hydrogen bonding. researchgate.net This demonstrates the inherent stability of the nih.gov scaffold in this class of macrocyclic compounds.

Supramolecular Structures and Intermolecular Interactions (e.g., Hydrogen Bonding)

The assembly of Cyclododecanone, 2-phenyl- into supramolecular structures in the solid state is governed by a combination of non-covalent intermolecular forces. While the molecule lacks classic hydrogen bond donors (like O-H or N-H), its architecture allows for a variety of weaker but significant interactions that dictate its crystal packing. The large, flexible cyclododecanone ring primarily engages in van der Waals interactions, which are expected to be the dominant cohesive force due to the extensive surface area of the C₁₂ aliphatic chain.

The presence of the polar carbonyl group (C=O) introduces a significant dipole moment, leading to dipole-dipole interactions between adjacent molecules. These forces encourage an alignment where the partially negative oxygen atom of one molecule interacts with the partially positive carbonyl carbon of another.

Potential Intermolecular Interactions in Solid Cyclododecanone, 2-phenyl-

| Interaction Type | Participating Groups | Description | Relative Strength |

|---|---|---|---|

| Van der Waals Forces | Cyclododecane ring, Phenyl ring | Non-specific attractive forces arising from temporary fluctuations in electron density; dominant due to large molecular surface area. | Weak (collectively significant) |

| Dipole-Dipole Interactions | Carbonyl group (C=O) | Electrostatic attraction between the permanent partial positive and partial negative charges of the polar carbonyl groups on adjacent molecules. | Moderate |

| π-π Stacking | Phenyl rings | Attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. | Weak to Moderate |

| C-H···π Interactions | C-H bonds of the cyclododecane ring and the π-system of the phenyl ring | A weak form of hydrogen bonding where an aliphatic C-H bond points towards the face of an aromatic ring. | Weak |

| C-H···O Interactions | C-H bonds (aliphatic or aromatic) and the carbonyl oxygen | A weak hydrogen bond where the carbonyl oxygen acts as the acceptor. | Weak |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HR-MS can distinguish between molecules with the same nominal mass but different molecular formulas. For Cyclododecanone, 2-phenyl-, HR-MS would validate its molecular formula, C₁₈H₂₆O, by matching the experimentally observed mass of its molecular ion [M]⁺ or a protonated species [M+H]⁺ to the theoretically calculated exact mass. nih.gov

Molecular Formula Validation by HR-MS

| Molecular Formula | Species | Calculated Exact Mass (Da) | Expected Observation |

|---|---|---|---|

| C₁₈H₂₆O | [M]⁺· | 258.1984 | An observed m/z value of 258.1984 ± 0.0013 (for 5 ppm accuracy) |

Beyond formula validation, the fragmentation pattern observed in mass spectrometry provides valuable structural information. Under electron ionization (EI), the molecular ion of Cyclododecanone, 2-phenyl- becomes energetically unstable and undergoes predictable cleavage reactions. The most prominent fragmentation pathway for ketones is α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group. miamioh.eduyoutube.com For this molecule, two primary α-cleavage pathways are expected:

Cleavage between the carbonyl carbon and the phenyl-substituted carbon, leading to the loss of a phenyl radical (•C₆H₅) and formation of a stable acylium ion.

Cleavage of the C-C bond within the cyclododecane ring adjacent to the carbonyl group.

Further fragmentation can occur through complex rearrangements and subsequent bond cleavages within the large cycloalkane ring, often involving the loss of neutral ethylene (B1197577) (C₂H₄) fragments. whitman.edu The phenyl group itself can lead to characteristic fragments at m/z 77 (C₆H₅⁺) and 91 (tropylium ion, C₇H₇⁺).

Plausible Mass Fragmentation Pattern for Cyclododecanone, 2-phenyl-

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 258 | [C₁₈H₂₆O]⁺· | Molecular Ion (M⁺·) |

| 181 | [M - C₆H₅]⁺ | α-cleavage, loss of phenyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from cleavage and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement of benzyl (B1604629) fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Advanced Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing definitive information about the functional groups present. libretexts.org The IR spectrum of Cyclododecanone, 2-phenyl- is characterized by distinct absorption bands corresponding to its carbonyl, aromatic, and aliphatic components.

The most prominent feature is the strong C=O stretching vibration. For a large, unstrained cyclic ketone, this band typically appears around 1715 cm⁻¹. However, in this molecule, the carbonyl group is in conjugation with the adjacent phenyl ring, which delocalizes the π-electrons and weakens the C=O bond, thereby lowering its vibrational frequency. This conjugation effect typically causes a shift to a lower wavenumber of 20-30 cm⁻¹, so the C=O stretch for Cyclododecanone, 2-phenyl- is expected in the 1685-1695 cm⁻¹ region. pg.edu.plmsu.edu

Characteristic IR Vibrational Modes for Cyclododecanone, 2-phenyl-

| Expected Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl ring) | Weak to Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclododecane ring) | Strong |

| 1685 - 1695 | C=O Stretch | α-Aryl Ketone (conjugated) | Strong, Sharp |

| 1450 - 1600 | C=C Stretch | Aromatic (Phenyl ring) | Medium |

| 1440 - 1470 | CH₂ Scissoring Bend | Aliphatic (Cyclododecane ring) | Medium |

| 690-770 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted Phenyl) | Strong |

Computational and Theoretical Chemistry Studies of Cyclododecanone, 2 Phenyl

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations offer a first-principles approach to understanding molecular properties by solving approximations of the Schrödinger equation. For a molecule like "Cyclododecanone, 2-phenyl-", QM methods are crucial for accurately describing the potential energy surface and electronic structure.

Conformational Energy Minimization and Potential Energy Surface Mapping

The most stable conformer of unsubstituted cyclododecanone (B146445) adopts a square-like acs.org configuration, where the carbon backbone is arranged with three C-C bonds per side. mdpi.com This preference is driven by the minimization of unfavorable transannular interactions (steric hindrance across the ring) and torsional strain from eclipsed hydrogen atoms. mdpi.comresearchgate.net

For "Cyclododecanone, 2-phenyl-", the bulky phenyl group at the C2 position significantly influences the relative energies of these conformers. The substituent is expected to preferentially occupy a position that minimizes steric clash with the rest of the ring. Quantum mechanics calculations are used to:

Identify low-energy conformers of the parent cyclododecanone ring.

Place the phenyl group at various pseudo-axial and pseudo-equatorial positions on each conformer.

Perform geometry optimization and energy calculations for each resulting structure to determine the global minimum and the relative energies of other stable conformers.

Table 1: Illustrative Relative Energies of Hypothetical 2-phenylcyclododecanone Conformers

| Conformer ID | Ring Conformation | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| I | acs.org Square | Equatorial | 0.00 (Global Minimum) |

| II | acs.org Square | Axial | 2.5 |

| III | Twisted Square | Equatorial | 1.8 |

| IV | Other | Equatorial | 3.1 |

Note: This table is illustrative, representing the type of data generated from QM energy minimization studies. The values are hypothetical but reflect expected trends where equatorial substitution on the most stable ring conformation is favored.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

QM calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of complex molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are performed on the optimized, low-energy conformers, and the predicted shifts are often Boltzmann-averaged according to their relative energies to provide a theoretical spectrum that accounts for the conformational ensemble. For "Cyclododecanone, 2-phenyl-", this would involve predicting shifts for the aromatic protons, the methine proton at C2, and the complex set of methylene (B1212753) protons in the large ring.

IR Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-H stretch, aromatic ring modes). A key predicted frequency for this molecule would be the carbonyl (C=O) stretching vibration, which is sensitive to the electronic effects of the adjacent phenyl group. Theoretical frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Representative Predicted Spectroscopic Data for 2-phenylcyclododecanone

| Parameter | Functional Group | Predicted Value |

| ¹³C NMR Chemical Shift | Carbonyl (C=O) | ~210 ppm |

| ¹³C NMR Chemical Shift | Phenyl-substituted (C-Ph) | ~55 ppm |

| ¹H NMR Chemical Shift | Methine (H-C-Ph) | ~3.5 ppm |

| IR Frequency | Carbonyl Stretch (νC=O) | ~1705 cm⁻¹ (unscaled) |

Note: These values are representative estimates based on QM predictions for similar α-phenyl ketones and are presented to illustrate the output of such calculations.

Electronic Structure Analysis and Investigation of Aromatic Group Effects

The phenyl group at the α-position to the carbonyl significantly alters the electronic properties of the cyclododecanone ring. QM methods can quantify these effects through various analyses:

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge distribution and orbital interactions. nih.gov For "Cyclododecanone, 2-phenyl-", it can reveal hyperconjugative interactions between the phenyl ring's π-system and the σ-bonds of the cycloalkane ring, as well as the influence of the carbonyl group. This analysis provides insight into the molecule's thermodynamic stability. acs.orgnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov The presence of the aromatic ring is expected to influence the energies and spatial distribution of these orbitals, with the π-system of the phenyl ring and the n and π* orbitals of the carbonyl group playing prominent roles.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govacs.org For this molecule, the MEP would show a negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor or site of electrophilic attack, and a relatively electron-rich π-face on the phenyl ring.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost can be prohibitive for studying the dynamic behavior of large, flexible molecules over time. MM and MD simulations offer a computationally efficient alternative for exploring conformational dynamics.

Conformational Dynamics and Preferred Conformational Ensembles in Solution

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field (a set of parameters for molecular mechanics) to define the energy of the system. researchgate.net For "Cyclododecanone, 2-phenyl-", MD simulations are particularly useful for:

Exploring Conformational Space: MD can efficiently sample a vast number of conformations by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and transition between different local minima. researchgate.net This is critical for a flexible 12-membered ring.

Simulating Solvent Effects: MD simulations explicitly include solvent molecules (e.g., water, chloroform), providing a realistic model of the conformational preferences in solution. Solvent can stabilize certain conformers through intermolecular interactions, leading to a different conformational ensemble than in the gas phase.

Identifying Preferred Ensembles: By analyzing the simulation trajectory, researchers can determine the probability of finding the molecule in different conformational states. This provides a picture of the preferred conformational ensemble in solution, rather than just a single static, lowest-energy structure. For "Cyclododecanone, 2-phenyl-", MD would reveal the dynamic interplay between the flexing of the large ring and the rotation of the phenyl substituent. chemrxiv.org

Density Functional Theory (DFT) Applications in Reaction and Conformation Studies

Density Functional Theory (DFT) is a class of QM methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org It is widely applied to study both the conformational properties and reactivity of molecules like "Cyclododecanone, 2-phenyl-".

DFT is extensively used for the conformational analysis and energy calculations described in section 6.1.1. researchgate.net Beyond this, DFT is a powerful tool for studying reaction mechanisms. For example, in the context of α-arylation of ketones, DFT can be used to:

Model Reaction Intermediates and Transition States: Researchers can calculate the structures and energies of reactants, intermediates (e.g., enolates), transition states, and products. nih.gov

Calculate Activation Energies: The energy difference between the reactant and the transition state provides the activation barrier, offering insight into the reaction kinetics.

Investigate Stereoselectivity: By modeling diastereomeric transition states, DFT can help explain or predict the stereochemical outcome of reactions involving chiral centers.

For "Cyclododecanone, 2-phenyl-", DFT studies could elucidate the mechanism of its formation (e.g., via α-arylation of cyclododecanone) or its subsequent reactions, such as enolate formation and aldol-type condensations. The calculations provide a detailed, energetic picture of the reaction pathways, guiding the development of new synthetic methods. researchgate.net

Correlation of Theoretical and Experimental Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of chemical compounds. The correlation of experimentally obtained spectra with theoretically calculated spectra provides a robust method for structure elucidation and assignment of spectral features.

Computational methods can predict various spectroscopic properties, including NMR chemical shifts and coupling constants, as well as vibrational frequencies and intensities for IR spectroscopy. By comparing these theoretical predictions with experimental data, chemists can gain a deeper understanding of the molecular structure, conformation, and electronic environment.

For Cyclododecanone, 2-phenyl-, a comprehensive computational study correlating its theoretical and experimental spectroscopic data would be highly beneficial for a complete characterization. However, dedicated studies presenting a side-by-side comparison of calculated and experimental NMR and IR spectra for this specific compound are not readily found in the published literature. While experimental data for similar compounds exist, a detailed computational analysis for Cyclododecanone, 2-phenyl- remains an area for future research.

To illustrate the potential of such a correlative study, a hypothetical data table is presented below, showcasing how theoretical and experimental data for the 13C NMR chemical shifts of Cyclododecanone, 2-phenyl- could be compared.

Hypothetical 13C NMR Data Correlation for Cyclododecanone, 2-phenyl-

| Carbon Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | Data not available | Data not available | Data not available |

| C-phenyl | Data not available | Data not available | Data not available |

| Phenyl-C1 | Data not available | Data not available | Data not available |

| Phenyl-C2/6 | Data not available | Data not available | Data not available |

| Phenyl-C3/5 | Data not available | Data not available | Data not available |

| Phenyl-C4 | Data not available | Data not available | Data not available |

Similarly, a comparison for IR spectroscopic data could be tabulated as follows:

Hypothetical IR Data Correlation for Cyclododecanone, 2-phenyl-

| Vibrational Mode | Experimental Frequency (cm-1) | Theoretical Frequency (cm-1) | Assignment |

|---|---|---|---|

| C=O stretch | Data not available | Data not available | Carbonyl group |

| C-H stretch (aromatic) | Data not available | Data not available | Phenyl group |

| C-H stretch (aliphatic) | Data not available | Data not available | Cyclododecanone ring |

The completion of such tables with experimental and calculated data would provide a powerful validation of the assigned structure and a deeper understanding of the electronic and vibrational properties of Cyclododecanone, 2-phenyl-.

Chemical Transformations and Derivative Synthesis of Cyclododecanone, 2 Phenyl

Synthesis of Oxime Derivatives (e.g., 2-phenylcyclododecanone oxime)

The synthesis of oximes from ketones is a fundamental chemical transformation, often serving as a preliminary step for further reactions such as the Beckmann rearrangement. In the case of 2-phenylcyclododecanone, its corresponding oxime, 2-phenylcyclododecanone oxime, is prepared through a direct reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net This reaction is a standard procedure for the oximation of ketones. researchgate.net

The general reaction involves the condensation of the ketone with hydroxylamine, typically in the presence of a base or in a suitable solvent system to facilitate the reaction. While specific yields for the synthesis of 2-phenylcyclododecanone oxime are not detailed in the available literature, the formation of this derivative is a key step for accessing other molecular structures. researchgate.net

Table 1: Synthesis of 2-phenylcyclododecanone oxime

| Starting Material | Reagent | Product |

|---|

Preparation of Dione and Hydroxy-Dione Derivatives (e.g., 3-phenyl-cyclododecan-1,2-dione monooxime)

Further functionalization of the 2-phenylcyclododecanone core can be achieved by introducing additional carbonyl or hydroxyl groups. One notable derivative is 3-phenyl-cyclododecan-1,2-dione monooxime, which is synthesized directly from 2-phenylcyclododecanone. This transformation is accomplished by reacting the parent ketone with a sodium nitrite-hydrochloric acid (NaNO2-HCl) system. researchgate.net This method introduces a second functional group at the adjacent carbon, creating an α-dione monooxime.

The reaction proceeds via nitrosation at the α-carbon, followed by tautomerization to the oxime. The presence of the phenyl group at the 2-position directs the reaction to the 3-position. X-ray diffraction analysis has shown that 3-phenylcyclododecan-1,2-dione monooxime adopts a researchgate.net-3,4-dione conformation in its crystalline state. researchgate.net

Table 2: Synthesis of 3-phenyl-cyclododecan-1,2-dione monooxime

| Starting Material | Reagents | Product |

|---|

Functionalization at Remote Positions of the Cyclododecanone (B146445) Ring

Although not originating from 2-phenylcyclododecanone, studies on the 3-phenyl isomer demonstrate that regioselective functionalization of the cyclododecanone ring is possible. A series of 3-phenyl-12-substituted cyclododecanones have been prepared from 3-phenylcyclododecanone. wikipedia.org This work highlights the potential for introducing substituents at specific remote positions, though a direct pathway from the 2-phenyl isomer has not been described.

Stereo- and Regioselective Reduction Products of 2-Phenylcyclododecanones (e.g., cyclododecanols, disubstituted cyclododecanes)

The reduction of the carbonyl group in 2-phenylcyclododecanone offers a route to the corresponding cyclododecanols and, subsequently, to disubstituted cyclododecanes. The stereochemistry of the resulting alcohol is of significant interest. The reduction of 2-substituted cyclododecanones with sodium borohydride (B1222165) (NaBH4) has been shown to produce a series of trans-1,2-disubstituted cyclododecanes, suggesting a degree of stereocontrol in the reduction step. researchgate.net

For 2-phenylcyclododecanone, reduction with NaBH4 would be expected to yield 2-phenylcyclododecanol. The approach of the hydride reagent can occur from two faces of the carbonyl group, leading to the potential formation of both cis- and trans- isomers of the alcohol. The stereochemical outcome is influenced by the steric hindrance imposed by the phenyl group and the large cyclododecane (B45066) ring. The formation of trans-1,2-disubstituted cyclododecanes from the reduction of 2-substituted cyclododecanones implies that the hydride attack preferentially occurs from the less hindered face, leading to the thermodynamically more stable trans product. researchgate.net These alcohols can then be used in further synthetic steps, such as the Mitsunobu reaction of cis-2-phenylcyclododecanol, to access a variety of disubstituted cyclododecanes. researchgate.net

Table 3: Reduction of 2-Substituted Cyclododecanones

| Starting Material | Reagent | Primary Product Type |

|---|

Beckmann Rearrangement and other Rearrangement Reactions of Derivatives

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. numberanalytics.combeilstein-journals.org For cyclic oximes, this rearrangement results in the formation of a lactam, a cyclic amide. numberanalytics.com The oxime of 2-phenylcyclododecanone is a suitable substrate for this transformation. The reaction is typically catalyzed by acid. organic-chemistry.org

The Beckmann rearrangement of 2-phenylcyclododecanone oxime is expected to yield two possible lactam products, depending on which group anti-periplanar to the hydroxyl group on the nitrogen migrates. The stereochemistry of the oxime (E or Z) dictates the product. Migration of the C1 carbon (the carbon bearing the phenyl group) would lead to a lactam where the nitrogen atom is adjacent to the phenyl-substituted carbon. Conversely, migration of the C12 carbon would result in a lactam where the carbonyl group is adjacent to the phenyl-substituted carbon. The stereospecific nature of this rearrangement makes it a powerful tool for the synthesis of specific lactam structures. beilstein-journals.org The large-scale industrial production of Nylon-12 utilizes the Beckmann rearrangement of cyclododecanone oxime, highlighting the significance of this reaction for large ring systems. numberanalytics.com

Synthesis of Vinylcyclododecanone and Related Unsaturated Derivatives

The synthesis of vinylcyclododecanone and related unsaturated derivatives directly from 2-phenylcyclododecanone is not described in the available scientific literature. While methods exist for the introduction of unsaturation into cyclic ketones, specific examples starting from 2-phenylcyclododecanone have not been reported.

Catalytic Approaches in the Synthesis of Cyclododecanone, 2 Phenyl and Analogs

Organometallic Catalysis (e.g., Palladium-catalyzed C-C bond formation)

Organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, stands as a cornerstone for the synthesis of α-aryl ketones, including 2-phenylcyclododecanone. This methodology, often referred to as the Buchwald-Hartwig amination's cross-coupling counterpart for C-C bond formation, provides a powerful and direct route to introduce an aryl group at the α-position of a ketone. nih.govresearchgate.net

The general transformation involves the coupling of a cyclododecanone (B146445) enolate with an aryl halide, such as bromobenzene (B47551) or iodobenzene, in the presence of a palladium catalyst. The catalytic cycle is a well-established process that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. nih.gov This is followed by the formation of an arylpalladium enolate intermediate. nih.gov The crucial C-C bond-forming step occurs via reductive elimination from this intermediate, yielding the desired 2-phenylcyclododecanone and regenerating the palladium(0) catalyst, thus allowing the cycle to continue. nih.gov

The success of this reaction heavily relies on the choice of the ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has been instrumental in expanding the scope and efficiency of this transformation. nih.govresearchgate.net These ligands facilitate both the oxidative addition and the final reductive elimination steps. organic-chemistry.org For instance, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based phosphines have demonstrated high activity and selectivity in the α-arylation of various ketones. organic-chemistry.org

The reaction is typically carried out in the presence of a base, which is required to generate the cyclododecanone enolate in situ. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) (K₃PO₄). The choice of base and solvent system is critical and can significantly influence the reaction yield and catalyst performance. st-andrews.ac.uk While early iterations of this chemistry often required harsh reaction conditions, modern catalyst systems can achieve the α-arylation of ketones under milder conditions, sometimes even at room temperature. researchgate.netorganic-chemistry.org

The scope of the palladium-catalyzed α-arylation is broad, accommodating a wide variety of aryl halides and ketones, including large cyclic systems. nih.govnih.gov The reaction of cyclododecanone with an aryl halide like bromobenzene, catalyzed by a palladium complex, would proceed as illustrated below, leading to the formation of Cyclododecanone, 2-phenyl-.

Reaction Scheme:

Below is a representative table of catalyst systems and conditions commonly employed for the α-arylation of cyclic ketones, which are applicable to the synthesis of 2-phenylcyclododecanone.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Tol-BINAP | NaH | Toluene | 80 | 83 (for cyclohexanone) | nih.gov |

| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 70 | 69-99 (general ketones) | organic-chemistry.org |

| (SIPr)Pd(Py)Cl₂ | NHC (SIPr) | NaOtBu | Dioxane | RT - 100 | High (general ketones) | researchgate.net |

| [Pd(IHept)(acac)Cl] | NHC (IHept) | NaOtBu | Toluene | 100 | High (aryl ketones) | st-andrews.ac.uk |

This table presents generalized data for the α-arylation of cyclic and aryl ketones to illustrate typical reaction conditions and outcomes.

Role of Cyclododecanone, 2 Phenyl As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Macrocyclic Systems and Fused Heterocycles

"Cyclododecanone, 2-phenyl-" serves as a key precursor for the synthesis of intricate macrocyclic systems and fused heterocycles. The reactivity of the carbonyl group and the adjacent methylene (B1212753) groups allows for condensation reactions with various reagents to form new ring systems fused to the cyclododecane (B45066) framework.

One common strategy involves the initial functionalization of the cyclododecanone (B146445) ring to introduce additional reactive sites. For instance, the synthesis of fused pyrazolone (B3327878) systems can be achieved starting from a β-ketoester derivative of cyclododecanone. While the direct use of "Cyclododecanone, 2-phenyl-" is a specific application, the general methodology has been established with related cyclododecanone derivatives. The reaction of ethyl 2-oxocyclododecanecarboxylate with phenylhydrazine, for example, leads to the formation of a pyrazolone ring fused to the cyclododecane core. This approach highlights how the cyclododecanone backbone can be elaborated into more complex heterocyclic structures.

The synthesis of other fused heterocycles, such as those incorporating pyridine (B92270) or pyrimidine (B1678525) rings, can also be envisioned through multi-step reaction sequences starting from "Cyclododecanone, 2-phenyl-". These transformations often involve the construction of an intermediate that contains the necessary functional groups for the final ring-closing step.

Table 1: Synthesis of a Fused Pyrazolone from a Cyclododecanone Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl 2-oxocyclododecanecarboxylate | Phenylhydrazine | Fused Pyrazolone | Condensation/Cyclization |

Building Block for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, and "Cyclododecanone, 2-phenyl-" provides a useful starting point for their synthesis. The carbonyl group can react with a wide range of nitrogen-based nucleophiles to introduce nitrogen atoms into the molecular framework, which can then be elaborated into various heterocyclic systems.

For example, the reaction of "Cyclododecanone, 2-phenyl-" with hydroxylamine (B1172632) leads to the formation of 2-phenylcyclododecanone oxime. This oxime can then undergo a Beckmann rearrangement to produce a macrocyclic lactam, a key structural motif in many biologically active compounds. The specific conditions of the rearrangement can be controlled to favor the migration of either the phenyl-substituted carbon or the adjacent methylene group, leading to different lactam isomers.

Furthermore, the synthesis of fused nitrogen heterocycles can be achieved through reactions that form multiple carbon-nitrogen bonds. For instance, condensation of "Cyclododecanone, 2-phenyl-" with a dinucleophile, such as a substituted hydrazine (B178648) or a urea (B33335) derivative, can lead to the formation of fused bicyclic systems containing pyrazole, pyrimidine, or other related heterocyclic rings. The presence of the phenyl group can influence the regioselectivity of these cyclization reactions.

Table 2: Examples of Nitrogen-Containing Heterocycles from Cyclododecanone Precursors

| Cyclododecanone Derivative | Reagent | Resulting Heterocycle |

| Cyclododecanone, 2-phenyl- | Hydroxylamine | 2-Phenylcyclododecanone Oxime |

| 2-Phenylcyclododecanone Oxime | Acid Catalyst | Macrocyclic Lactam |

| Cyclododecanone, 2-phenyl- | Substituted Hydrazine | Fused Pyrazole Derivative |

Applications in the Construction of Substituted Cyclododecanes

"Cyclododecanone, 2-phenyl-" is a valuable intermediate for the synthesis of a variety of substituted cyclododecanes. The ketone functionality provides a handle for introducing new substituents and for controlling the stereochemistry of the final product.

A straightforward application is the reduction of the carbonyl group to a hydroxyl group, yielding 2-phenylcyclododecanol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. For instance, reduction with sodium borohydride (B1222165) has been shown to produce trans-1,2-disubstituted cyclododecanes. This transformation is significant as it allows for the preparation of specific stereoisomers of substituted cyclododecanes, which is crucial for applications in areas such as materials science and drug discovery, where the three-dimensional arrangement of atoms can have a profound impact on a molecule's properties.

Further functionalization of the resulting alcohol can lead to a wide array of other substituted cyclododecanes. For example, the hydroxyl group can be converted into a leaving group, allowing for the introduction of other nucleophiles, or it can be used to direct further reactions on the cyclododecane ring.

Table 3: Reduction of 2-Substituted Cyclododecanones

| Starting Material | Reducing Agent | Product | Stereochemistry |

| Cyclododecanone, 2-phenyl- | Sodium Borohydride (NaBH₄) | cis-2-Phenylcyclododecanol | cis |

Utility in the Synthesis of Functionalized Cyclopropanecarboxylates and Related Phenylated Cycloalkanones

The chemical framework of "Cyclododecanone, 2-phenyl-" allows for its use in rearrangement reactions to generate novel carbocyclic systems, including functionalized cyclopropanecarboxylates. A key transformation in this context is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a carboxylic acid derivative, often with a change in the ring size of the starting material.

For "Cyclododecanone, 2-phenyl-", this would first require halogenation at the α'-position (C12) to generate an α-halo-α'-phenylcyclododecanone. Treatment of this intermediate with a base, such as sodium hydroxide (B78521) or an alkoxide, would then initiate the Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the base. This ring-contraction would lead to a phenyl-substituted cycloundecanecarboxylate. The regioselectivity of the ring opening of the cyclopropanone intermediate would be influenced by the stability of the resulting carbanion, which in turn is affected by the phenyl substituent.

In addition to ring-contraction reactions, "Cyclododecanone, 2-phenyl-" can be a precursor to other phenylated cycloalkanones. For example, reactions that involve ring expansion or functional group interconversions can lead to a variety of related structures. The synthesis of 3-phenylcyclododecanone has been reported starting from cyclododecanone, indicating that the position of the phenyl group on the cyclododecane ring can be manipulated through strategic synthetic routes.

Table 4: Hypothetical Favorskii Rearrangement of an α-Halo-2-phenylcyclododecanone

| Hypothetical Starting Material | Reagent | Key Intermediate | Product |

| α-Halo-2-phenylcyclododecanone | Base (e.g., NaOH) | Bicyclic Cyclopropanone | Phenyl-substituted Cycloundecanecarboxylic Acid |

Future Research Directions in Cyclododecanone, 2 Phenyl Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The synthesis of enantiomerically pure Cyclododecanone (B146445), 2-phenyl- is a significant challenge due to the tertiary stereocenter adjacent to the carbonyl group, which is prone to racemization via enolization under basic or acidic conditions. nih.gov While asymmetric α-arylation of smaller cyclic ketones (five- to seven-membered rings) has seen considerable progress, direct application to a large, conformationally flexible ring like cyclododecanone is not straightforward. nih.govberkeley.edunih.gov Future research should focus on developing robust catalytic systems that can operate under mild conditions to synthesize and preserve the chiral integrity of this macrocycle.

Key research opportunities include:

Transition-Metal Catalysis: Exploring advanced palladium, nickel, and copper catalysts, which have shown success in the α-arylation of other ketones, is a primary goal. nih.govnih.gov The development of specialized ligands, such as chiral bis(phosphine) dioxides or segphos (B1311966) derivatives, could provide the necessary steric and electronic influence to control enantioselectivity in the large ring system. nih.govberkeley.edu A significant challenge will be adapting these systems, which often require strong bases, to prevent racemization of the 2-phenylcyclododecanone product. nih.gov

Organocatalysis: Chiral primary amine catalysts have been successfully used for the α-arylation of ketones through mechanisms like asymmetric retro-Claisen cleavage. nih.gov These metal-free approaches often proceed under milder conditions, which could be highly advantageous for the base-sensitive 2-phenylcyclododecanone. Developing organocatalysts specifically tailored for the steric demands of the cyclododecanone ring is a promising avenue.

Substrate-Controlled Approaches: An alternative strategy involves modifying the cyclododecanone substrate itself. The pre-formation of silyl (B83357) enol ethers or tosylhydrazones allows for coupling reactions under conditions that avoid strong bases, thereby minimizing the risk of epimerization. nih.govresearchgate.net Research into efficient and stereoselective methods for generating these intermediates from cyclododecanone will be critical.

The table below summarizes potential catalytic systems for exploration.

| Catalyst System | Metal/Organic | Key Advantages | Potential Challenges for Cyclododecanone |

| Pd/Difluorphos | Palladium | High efficiency for various aryl groups. berkeley.edu | Requires careful control of base to prevent racemization. |

| Ni/Difluorphos | Nickel | Effective for electron-poor aryl groups. nih.gov | Catalyst stability and sensitivity. |

| Cu(I)/Bis(phosphine) dioxide | Copper | Complements Pd-catalysis, good for silyl enol ethers. nih.gov | Nucleophilicity of the cyclododecanone enolate. |

| Chiral Primary Amine | Organic (Metal-free) | Mild reaction conditions, avoids strong bases. nih.gov | Catalyst efficiency with a large macrocyclic substrate. |

Exploration of New Reaction Classes for Advanced Functionalization

Beyond the synthesis of the core structure, future work should focus on novel methods to functionalize both the phenyl ring and the macrocyclic backbone of 2-phenylcyclododecanone. Such modifications would generate a library of derivatives with diverse properties for various applications.

Promising areas for investigation include:

Remote C-H Functionalization: While α-functionalization is common, reactions at the β, γ, or other positions on the cyclododecane (B45066) ring are far more challenging and represent a significant frontier. nih.gov The application of modern strategies, such as palladium-catalyzed β-C-H arylation using transient directing groups or photoredox-mediated β-functionalization, could provide unprecedented access to novel substitution patterns. nih.govnih.gov

Radical-Mediated Reactions: The direct use of ketones as sources for α-ketone radicals is a powerful and sustainable approach for C-H functionalization. rsc.org Exploring radical-based additions to the 2-phenylcyclododecanone scaffold could enable the introduction of complex fragments that are difficult to install using traditional ionic chemistry.

Carbonyl Derivatization: Standard derivatization of the ketone functionality itself, for example, through the formation of hydrazones or oximes, can be used to install new functionalities or act as a handle for further transformations. libretexts.orgnih.gov These derivatives could also serve as precursors for ring-expansion or ring-opening reactions, dramatically increasing the structural diversity accessible from the parent compound.

In-depth Studies on Conformational Dynamics and Their Impact on Reactivity

Unlike smaller, more rigid rings, the 12-membered cyclododecanone ring is highly flexible and can adopt multiple low-energy conformations. mdpi.comnih.govnih.gov Studies on the parent cyclododecanone have identified a predominant square researchgate.net conformation. nih.govacs.org The introduction of a bulky phenyl group at the C2 position is expected to significantly influence the conformational landscape, altering the relative energies of different conformers and the barriers to their interconversion.

Future research in this area should involve:

Advanced Spectroscopic Analysis: Utilizing techniques like variable-temperature NMR spectroscopy and rotational spectroscopy to experimentally probe the conformational equilibrium of 2-phenylcyclododecanone in solution and in the gas phase. acs.orgutdallas.edu This will provide crucial data on the preferred location of the phenyl group (e.g., corner vs. side positions) and its orientation (e.g., syn/anti, endo/exo). acs.org

Correlation of Conformation and Reactivity: A key goal is to understand how specific conformations dictate the stereochemical outcome of reactions. For instance, the accessibility of the α'-protons for deprotonation or the facial selectivity of nucleophilic attack at the carbonyl carbon will likely depend on the ring's instantaneous shape. documentsdelivered.com Designing experiments that can trap or favor a specific conformer during a reaction would be a powerful tool for controlling reactivity.

The table below outlines the primary conformational positions for a substituent on the cyclododecanone researchgate.net skeleton. acs.org

| Substituent Position | Description | Expected Impact of Phenyl Group |

| α-corner-syn | At a corner of the square framework, on the same side as the carbonyl oxygen. | Potentially high steric strain. |

| α-corner-anti | At a corner, on the opposite side of the carbonyl oxygen. | May be sterically accessible. |

| α-side-exo | Along a side of the square framework, pointing outwards. | Often a predominant conformation in solution for other α-substituted cyclododecanones. acs.org |

| α-side-endo | Along a side, pointing towards the center of the ring. | Likely disfavored due to transannular steric interactions. |

Integration of Advanced Computational Methods for Predictive Organic Synthesis

Computational chemistry provides a powerful, complementary tool to experimental studies for understanding and predicting the behavior of complex molecules like 2-phenylcyclododecanone.

Future computational efforts should be directed towards:

Conformational Energy Mapping: Employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations to generate a detailed potential energy surface of 2-phenylcyclododecanone. unipd.it This would allow for the accurate prediction of the relative stabilities of all possible conformers and the energy barriers between them.

Mechanism and Stereoselectivity Prediction: Computational modeling of the entire catalytic cycle for the asymmetric α-arylation of cyclododecanone can provide invaluable insights. acs.orgnih.gov By calculating the transition state energies for different pathways leading to (R)- and (S)-products, researchers can understand the origin of enantioselectivity and rationally design more effective catalysts. acs.org